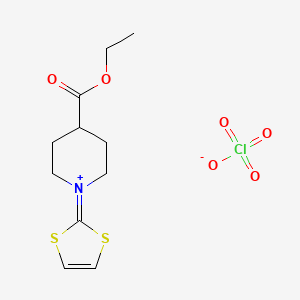
Piperidinium, 1-(1,3-dithiol-2-ylidene)-4-(ethoxycarbonyl)-, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidinium, 1-(1,3-dithiol-2-ylidene)-4-(ethoxycarbonyl)-, perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidinium core with a 1,3-dithiol-2-ylidene moiety and an ethoxycarbonyl group, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-(1,3-dithiol-2-ylidene)-4-(ethoxycarbonyl)-, perchlorate typically involves the reaction of piperidinium salts with 1,3-dithiol-2-ylidene derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. Common solvents used in the synthesis include dichloromethane and acetonitrile, and the reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, ensuring consistent quality and high yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidinium, 1-(1,3-dithiol-2-ylidene)-4-(ethoxycarbonyl)-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperidinium derivatives.
Wissenschaftliche Forschungsanwendungen
Piperidinium, 1-(1,3-dithiol-2-ylidene)-4-(ethoxycarbonyl)-, perchlorate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of Piperidinium, 1-(1,3-dithiol-2-ylidene)-4-(ethoxycarbonyl)-, perchlorate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity. In biological systems, it may inhibit or activate certain pathways, leading to its observed bioactive effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piperidinium, 1-(1,3-dithiol-2-ylidene)-3,5-dimethyl-, iodide
- 9,10-di (1,3-dithiol-2-ylidene)-9,10-dihydroanthracene
Uniqueness
Piperidinium, 1-(1,3-dithiol-2-ylidene)-4-(ethoxycarbonyl)-, perchlorate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
104793-92-2 |
|---|---|
Molekularformel |
C11H16ClNO6S2 |
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
ethyl 1-(1,3-dithiol-2-ylidene)piperidin-1-ium-4-carboxylate;perchlorate |
InChI |
InChI=1S/C11H16NO2S2.ClHO4/c1-2-14-10(13)9-3-5-12(6-4-9)11-15-7-8-16-11;2-1(3,4)5/h7-9H,2-6H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
HNTJBDFPUIPYNA-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C1CC[N+](=C2SC=CS2)CC1.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)



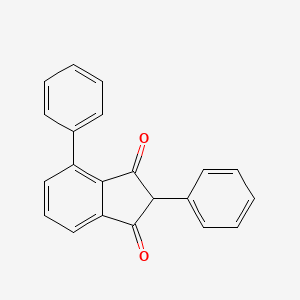

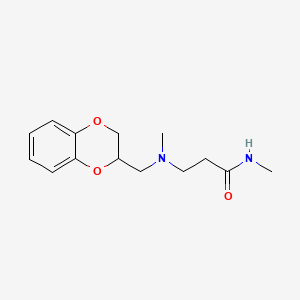
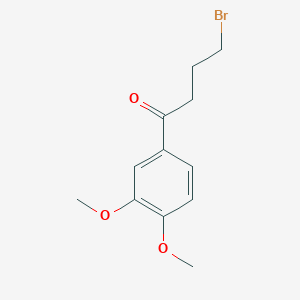
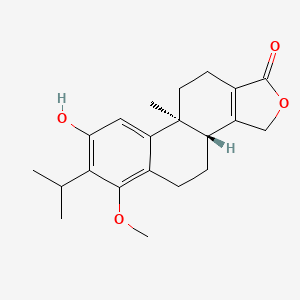

![1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]-](/img/structure/B14341929.png)
![Benzamide, 4-methyl-N-[(phenylamino)carbonyl]-](/img/structure/B14341931.png)
